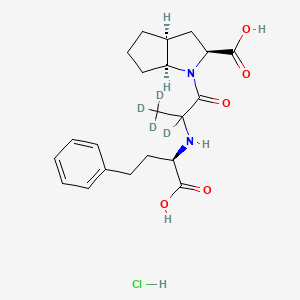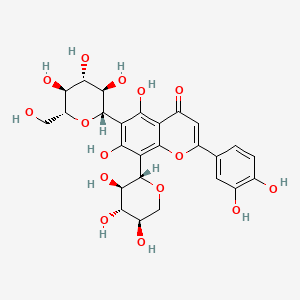
Ramiprilat-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ramiprilat-d4 (hydrochloride) is a deuterated form of Ramiprilat, which is the active metabolite of Ramipril. Ramiprilat is a potent angiotensin-converting enzyme (ACE) inhibitor, widely used in the treatment of hypertension and heart failure. The deuterated version, Ramiprilat-d4, is often used in scientific research to study the pharmacokinetics and metabolism of Ramiprilat due to its stability and distinguishable mass spectrometric properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ramiprilat-d4 (hydrochloride) involves the deuteration of Ramiprilat. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Ramiprilat molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated Ramiprilat is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Ramiprilat-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents.
Purification: Employing techniques such as crystallization or chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to confirm the deuterium incorporation and the absence of impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Ramiprilat-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in Ramiprilat-d4 can be hydrolyzed to produce the active carboxylic acid form.
Oxidation: Ramiprilat-d4 can undergo oxidation reactions, particularly at the sulfur atom in the molecule.
Substitution: The deuterium atoms in Ramiprilat-d4 can be replaced by hydrogen under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Deuterium-hydrogen exchange can occur in the presence of catalysts such as palladium on carbon.
Major Products:
Hydrolysis: Produces the active carboxylic acid form of Ramiprilat-d4.
Oxidation: Results in oxidized derivatives of Ramiprilat-d4.
Substitution: Leads to the formation of non-deuterated Ramiprilat.
Applications De Recherche Scientifique
Ramiprilat-d4 (hydrochloride) is extensively used in scientific research due to its unique properties:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Ramiprilat.
Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites of Ramiprilat.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Analytical Chemistry: Employed as an internal standard in mass spectrometry due to its distinguishable mass.
Mécanisme D'action
Ramiprilat-d4 (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Ramiprilat-d4 reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparaison Avec Des Composés Similaires
Benazepril: Another ACE inhibitor with similar pharmacological effects.
Fosinopril: An ACE inhibitor with a different chemical structure but similar therapeutic uses.
Quinapril: Another ACE inhibitor used for hypertension and heart failure.
Uniqueness of Ramiprilat-d4 (hydrochloride):
Deuterium Labeling: The presence of deuterium atoms makes Ramiprilat-d4 unique, allowing for precise tracking in pharmacokinetic studies.
Stability: Deuterium incorporation enhances the stability of the compound, making it suitable for long-term studies
Ramiprilat-d4 (hydrochloride) stands out due to its deuterium labeling, which provides significant advantages in scientific research, particularly in the fields of pharmacokinetics and metabolism.
Propriétés
Formule moléculaire |
C21H29ClN2O5 |
|---|---|
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
(2S,3aS,6aS)-1-[2-[[(1R)-1-carboxy-3-phenylpropyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13?,15-,16+,17-,18-;/m0./s1/i1D3,13D; |
Clé InChI |
RDOAXUOAUIEDLE-NRCZZWSKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O.Cl |
SMILES canonique |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)


![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)




![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)


